1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

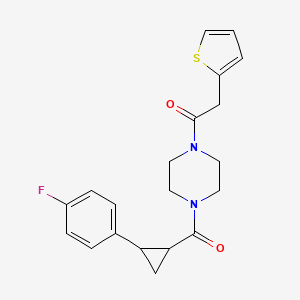

The compound 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a piperazine-based ethanone derivative featuring a cyclopropanecarbonyl group substituted with a 4-fluorophenyl moiety and a thiophen-2-yl group. Piperazine derivatives are pharmacologically significant due to their versatility in drug design, often influencing receptor binding and pharmacokinetics .

Properties

IUPAC Name |

1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2S/c21-15-5-3-14(4-6-15)17-13-18(17)20(25)23-9-7-22(8-10-23)19(24)12-16-2-1-11-26-16/h1-6,11,17-18H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQVKMRDLAUZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C23H25FN2O4S

- Molecular Weight: 444.5 g/mol

- CAS Number: 1208935-28-7

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential inhibition of tyrosinase, an enzyme critical in melanin synthesis, which is implicated in conditions like hyperpigmentation and melanoma.

Inhibition of Tyrosinase

Recent studies have highlighted the compound's ability to inhibit tyrosinase activity effectively. For instance, derivatives containing the piperazine and fluorophenyl moieties have shown promising results as competitive inhibitors against Agaricus bisporus tyrosinase (AbTYR).

Key Findings:

- IC50 Values: The compound demonstrated an IC50 value indicative of its potency compared to standard inhibitors like kojic acid.

- Cell Line Studies: In vitro studies on B16F10 cells revealed that the compound could reduce melanin production without cytotoxic effects, confirming its potential for cosmetic and therapeutic applications in skin disorders .

Anticancer Activity

Research indicates that compounds with similar structural frameworks possess anticancer properties. The presence of the thiophene ring may enhance the interaction with cancer cell receptors, leading to apoptosis in various cancer cell lines.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | Breast | 15.3 | Apoptosis induction via receptor modulation |

| 2 | Renal | 12.8 | Inhibition of cell proliferation |

Study 1: Efficacy Against Melanoma

In a study exploring the effects of various piperazine derivatives on melanoma cells, it was found that the compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the downregulation of tyrosinase expression and subsequent reduction in melanin synthesis .

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation demonstrated that the compound exhibited low toxicity profiles in animal models. Doses up to 100 mg/kg did not result in significant adverse effects, supporting its safety for further development in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring’s substitution pattern critically impacts biological activity and physicochemical properties. Below is a comparative analysis:

Target Compound

- Piperazine substituent : 2-(4-Fluorophenyl)cyclopropanecarbonyl.

- Ethanone substituent: Thiophen-2-yl.

- Key features : Cyclopropane rigidity, fluorine atom for metabolic stability.

MK47 (RTC536)

- Structure: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone.

- Piperazine substituent : 4-(Trifluoromethyl)phenyl.

- Ethanone substituent: Thiophen-2-yl.

- Comparison: Replaces the cyclopropanecarbonyl group with a trifluoromethylphenyl group.

Compound 7e

- Structure: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone.

- Piperazine substituent : 4-Methoxyphenylsulfonyl.

- Ethanone substituent: Tetrazole-thio group.

- Comparison : Sulfonyl groups increase polarity, improving solubility but possibly reducing membrane permeability compared to the target compound’s cyclopropane.

MK38 (RTC162)

- Structure : 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.

- Piperazine substituent : Phenyl.

- Ethanone substituent: 4-(Thiophen-2-yl)butan-1-one.

- Comparison: A longer butanone chain may alter spatial interactions with targets, while the phenyl group lacks the electronic effects of fluorine or cyclopropane.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s cyclopropane and fluorine balance moderate lipophilicity (LogP ~3.2), favoring membrane permeability. MK47’s -CF₃ group increases LogP (~3.8), which may enhance CNS penetration but risk solubility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.